Weedmaster

Description

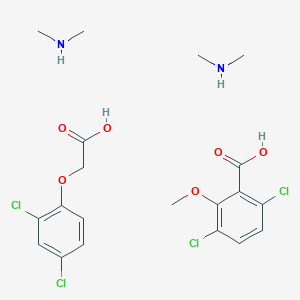

Structure

2D Structure

Properties

CAS No. |

51602-02-9 |

|---|---|

Molecular Formula |

C20H26Cl4N2O6 |

Molecular Weight |

532.2 g/mol |

IUPAC Name |

3,6-dichloro-2-methoxybenzoic acid;2-(2,4-dichlorophenoxy)acetic acid;N-methylmethanamine |

InChI |

InChI=1S/2C8H6Cl2O3.2C2H7N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;9-5-1-2-7(6(10)3-5)13-4-8(11)12;2*1-3-2/h2-3H,1H3,(H,11,12);1-3H,4H2,(H,11,12);2*3H,1-2H3 |

InChI Key |

OOKDYUQHMDBHMB-UHFFFAOYSA-N |

SMILES |

CNC.CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Canonical SMILES |

CNC.CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Synonyms |

dialen dialene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to "Weedmaster" Herbicide: Dicamba and 2,4-D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the herbicide "Weedmaster," focusing on its core active ingredients: dicamba and 2,4-dichlorophenoxyacetic acid (2,4-D). The document covers their physicochemical properties, mechanism of action, toxicological profiles, and relevant experimental protocols, tailored for a scientific audience.

Introduction

This compound is a selective, post-emergent herbicide widely used for the control of annual, biennial, and perennial broadleaf weeds.[1][2] Its efficacy stems from the synergistic action of its two active ingredients, dicamba and 2,4-D, both of which are synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent within the plant, leading to uncontrolled growth and eventual plant death.[3][4] The formulation typically contains the dimethylamine (DMA) salts of both dicamba (12.4%) and 2,4-D (35.7%) to enhance solubility and foliar uptake.[1][5]

Physicochemical Properties

The behavior, environmental fate, and biological activity of dicamba and 2,4-D are dictated by their chemical and physical properties. While often formulated as salts to improve handling and solubility, the properties of the parent acid forms are fundamental.

Table 1: Physicochemical Properties of Dicamba and 2,4-D (Acid Forms)

| Property | Dicamba (3,6-dichloro-2-methoxybenzoic acid) | 2,4-D (2,4-dichlorophenoxyacetic acid) |

|---|---|---|

| Molecular Formula | C₈H₆Cl₂O₃[6] | C₈H₆Cl₂O₃[7] |

| Molecular Weight | 221.04 g/mol [8] | 221.03 g/mol [9] |

| Physical State | White crystalline solid[6] | White to yellow crystalline powder[9] |

| Melting Point | 112-116 °C[8] | 138-141 °C[7][9] |

| Water Solubility | 6,500 mg/L (at 25 °C)[10] | 540 - 677 mg/L (at 20-25 °C)[9] |

| Vapor Pressure | 1.67 mPa (at 20 °C)[11] | 1.40 x 10⁻⁷ mm Hg (1.87 x 10⁻⁵ Pa) (at 20 °C)[9] |

| pKa | 1.87[11] | 2.64 - 3.31[7] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 0.477[10] | 2.81[9] |

| Log K_oc_ (Soil Organic Carbon-Water Partition Coefficient) | 1.3 - 2.0 (K_oc_ 20-100)[11] | 1.29 - 2.13 (K_oc_ 19.6–135.7)[9] |

Note: K_oc_ values indicate that both compounds have low affinity for soil organic matter and are potentially mobile in soil.[10][11][12]

Mechanism of Action: Synthetic Auxins

Dicamba and 2,4-D are classified as synthetic auxins (HRAC/WSSA Group 4).[1][13] They mimic the action of the natural plant hormone IAA, which regulates cell growth and development.[14][15] However, unlike IAA, which is tightly regulated and rapidly degraded by the plant, synthetic auxins are highly persistent.[3] This persistence leads to a continuous, unregulated stimulation of auxin-responsive genes, causing a cascade of phytotoxic effects.[3][4]

The core of the auxin signaling pathway involves three main components:

-

TIR1/AFB Receptors: An F-box protein complex (SCFTIR1/AFB) that acts as the primary auxin receptor.[3][14]

-

Aux/IAA Repressors: Transcriptional repressors that bind to and inhibit Auxin Response Factors (ARFs).[14][16]

-

Auxin Response Factors (ARFs): Transcription factors that bind to auxin-responsive elements in the promoters of genes, activating or repressing their expression.[16][17]

At herbicidal concentrations, dicamba or 2,4-D binds to the TIR1/AFB receptor, acting as a "molecular glue" that enhances the interaction between the receptor and the Aux/IAA repressor proteins.[3][16] This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of these repressors liberates the ARFs, which then activate the transcription of numerous downstream genes. This uncontrolled gene expression leads to epinasty (twisting and curling of stems and leaves), abnormal cell division and elongation, tissue damage, and ultimately, plant death.[4][18][19]

Toxicological Profile

The toxicity of dicamba and 2,4-D varies based on the specific formulation (acid, salt, or ester). The data below generally refers to the technical grade active ingredients.

Table 2: Summary of Acute Toxicological Data

| Parameter | Dicamba | 2,4-D |

|---|---|---|

| Oral LD₅₀ (Rat) | >1000 mg/kg | 639 - 1646 mg/kg[19][20] |

| Dermal LD₅₀ (Rat) | >2000 mg/kg[21] | >2000 mg/kg |

| Inhalation LC₅₀ (Rat) | >200 mg/L | >1.79 mg/L (DMA Salt) |

| Primary Eye Irritation (Rabbit) | Moderately irritating[21] | Severely irritating (some forms)[22] |

| Primary Skin Irritation (Rabbit) | Moderately irritating[21] | Slightly to moderately irritating |

| Dermal Sensitization | Not a sensitizer[21] | Not a sensitizer |

Source: Data compiled from EPA Reregistration Eligibility Decisions and National Pesticide Information Center fact sheets.[19][21]

Chronic Toxicity and Other Effects:

-

Reproductive/Developmental Effects: In animal studies, maternal toxicity from dicamba was observed only at high doses, with no treatment-related effects on fetuses.[21] Similarly, developmental effects for 2,4-D were only observed at doses that were also toxic to the mother.

-

Neurotoxicity: High-dose exposures to dicamba in animal studies have shown signs of neurotoxicity, including ataxia and decreased motor activity.[21] Some studies have linked occupational or residential exposure to 2,4-D with an increased incidence of certain neurodegenerative diseases.[23]

-

Endocrine Disruption: Both dicamba and 2,4-D have been investigated for potential endocrine-disrupting effects. Some studies suggest 2,4-D may induce oxidative stress, potentially leading to endocrine and metabolic disorders.[23]

Experimental Protocols

This protocol outlines a general procedure for the extraction and quantitative analysis of dicamba and 2,4-D residues from plant matrices, a critical step in efficacy, residue, and environmental fate studies.

Objective: To determine the concentration of dicamba and 2,4-D in plant tissue.

Methodology:

-

Sample Homogenization: Weigh approximately 1-5 grams of plant tissue (e.g., leaves, stems) and homogenize using a high-speed blender or tissue lyser.

-

Extraction:

-

Add 10-20 mL of an appropriate extraction solvent (e.g., acetonitrile) to the homogenized sample.[24]

-

Include isotopically labeled internal standards (e.g., d3-dicamba) to correct for matrix effects and extraction efficiency.[25]

-

Agitate vigorously for 20-30 minutes using a mechanical shaker.

-

Centrifuge the sample at 4,000-5,000 rpm for 5-10 minutes to pellet solid debris.[26]

-

-

Clean-up (Optional but Recommended):

-

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

Alternatively, a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction method can be employed.

-

-

Solvent Exchange and Concentration:

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a triple quadrupole.[25][27]

-

Column: A reverse-phase column (e.g., C18 or Phenomenex Kinetex F5) is typically used.[25][28]

-

Mobile Phase: A gradient elution using water and methanol/acetonitrile, both typically acidified with formic or acetic acid, is common.[28]

-

Ionization: Electrospray ionization (ESI) in negative mode is effective for these acidic herbicides.[28]

-

Detection: Monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for both the analytes and internal standards to ensure specificity and achieve low limits of detection (LOD).[27] For example, fragment ions of 174.97 Da for dicamba and 160.96 Da for 2,4-D can be used for quantification.[26]

-

-

Quantification: Construct a calibration curve using standards of known concentrations prepared in a blank matrix extract. Calculate the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

This protocol describes a greenhouse-based experiment to assess the efficacy of this compound on a target broadleaf weed species.

Objective: To determine the dose-response relationship and effective application rate of the herbicide.

Methodology:

-

Plant Propagation: Grow a susceptible target weed species from seed in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

-

Experimental Design:

-

Arrange plants in a completely randomized design with multiple replicates (e.g., 5-10 plants) per treatment.

-

Include an untreated control group (sprayed with water/carrier only) and a susceptible check population.[29]

-

-

Herbicide Application:

-

Treat plants at a consistent growth stage (e.g., 3-4 true leaves).[29]

-

Prepare a dilution series of the herbicide to cover a range of application rates, including the recommended label rate (1X), as well as fractions (e.g., 0.25X, 0.5X) and multiples (e.g., 2X) of that rate.[30]

-

Apply the herbicide using a precision bench sprayer calibrated to deliver a specific volume (e.g., 200-300 L/ha) to ensure uniform coverage.[29]

-

-

Data Collection:

-

Assess phytotoxicity and plant injury at set time intervals (e.g., 7, 14, and 21 days after treatment).[30]

-

Use a visual rating scale (e.g., 0% = no effect, 100% = complete plant death) to score injury symptoms like epinasty, chlorosis, and necrosis.[31]

-

At the final time point, harvest the above-ground biomass from each plant.

-

Dry the biomass in an oven at 60-70°C to a constant weight and record the dry weight.

-

-

Data Analysis:

-

Calculate the percent biomass reduction for each treatment relative to the untreated control.

-

Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

-

Perform a regression analysis (e.g., log-logistic dose-response curve) to calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) or LD₅₀ (the rate that causes 50% mortality).

-

This guide provides a foundational understanding of the technical aspects of the herbicide this compound and its active components, dicamba and 2,4-D, for a scientific audience engaged in research and development.

References

- 1. nufarm.com [nufarm.com]

- 2. This compound Herbicide, Nufarm | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]

- 8. 1918-00-9 CAS MSDS (Dicamba) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Environmental fate and effects of dicamba: a Canadian perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. fbn.com [fbn.com]

- 14. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. An Overview of Dicamba and 2,4-D Drift Issues | Herbicide-Drift Risk Management for Specialty Crops [ipm-drift.cfaes.ohio-state.edu]

- 19. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 20. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 21. Dicamba Technical Fact Sheet [npic.orst.edu]

- 22. invasive.org [invasive.org]

- 23. beyondpesticides.org [beyondpesticides.org]

- 24. A rapid method for quantification of Dicamba, 2,4-D and 2,4,5-T in tobacco by reverse phase high performance liquid chromatography | CORESTA [coresta.org]

- 25. chromatographytoday.com [chromatographytoday.com]

- 26. Assessment of dicamba and 2,4-D residues in Palmer amaranth and soybean | Weed Technology | Cambridge Core [cambridge.org]

- 27. shimadzu.com [shimadzu.com]

- 28. coresta.org [coresta.org]

- 29. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 31. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

In-Depth Technical Guide to Weedmaster Herbicide: Chemical Composition and Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, formulation, and mode of action of the widely used herbicide, Weedmaster. The information is tailored for a scientific audience, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Chemical Composition and Formulation

This compound is a selective, post-emergent herbicide primarily formulated as a liquid concentrate. Its efficacy is derived from the synergistic action of two active ingredients: dicamba and 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2][3] These compounds belong to the benzoic acid and phenoxycarboxylic acid families, respectively, and are classified as synthetic auxins or auxin growth regulators (HRAC/WSSA Group 4).[2][3]

The most common formulation of this compound contains the dimethylamine (DMA) salts of both active ingredients to enhance their solubility and stability.[4][5] It is important to note that other formulations of "this compound" exist, some of which contain glyphosate as the active ingredient, such as this compound DST (Dual Salt Technology) and this compound G360.[6][7][8] This guide will focus on the dicamba and 2,4-D formulation.

Quantitative Composition

The following table summarizes the typical quantitative composition of the dicamba and 2,4-D based this compound herbicide.

| Component | Chemical Name | Concentration (% w/w) | Concentration (lbs/gallon) |

| Active Ingredient | Dimethylamine salt of dicamba | 12.4%[2][3][4] | 1.0[9] |

| Active Ingredient | Dimethylamine salt of 2,4-D | 35.7%[2][3][4] | 2.87[9] |

| Inert Ingredients | - | 51.9%[5] | - |

Note: The acid equivalents are approximately 10.3% for dicamba and 29.6% for 2,4-D.[9][10]

Mechanism of Action: Synthetic Auxin Signaling Pathway

Dicamba and 2,4-D are synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), commonly known as auxin. They disrupt plant growth by overwhelming the natural auxin signaling pathways, leading to uncontrolled cell division and elongation, and ultimately, plant death.[2][10]

The core of this mechanism involves the ubiquitin-proteasome pathway for protein degradation. The key steps are as follows:

-

Perception: In the plant cell nucleus, synthetic auxins like dicamba and 2,4-D bind to a co-receptor complex consisting of an F-box protein, typically TIR1 (TRANSPORT INHIBITOR RESPONSE 1) or an AFB (AUXIN SIGNALING F-BOX) protein, and an Aux/IAA transcriptional repressor protein.[11][12]

-

Ubiquitination: This binding event stabilizes the interaction between TIR1/AFB and the Aux/IAA repressor, tagging the repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[11]

-

Degradation: The poly-ubiquitinated Aux/IAA repressor is then targeted for degradation by the 26S proteasome.[11]

-

Gene Activation: The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.[11]

-

Physiological Response: The activation of these genes leads to a cascade of downstream effects, including the overproduction of ethylene and abscisic acid, which contribute to epinasty (twisting of stems and petioles), leaf cupping, and ultimately, senescence and cell death.[13]

Signaling Pathway Diagram

Key Experimental Protocols

The following section outlines the methodologies for key experiments used to study the mode of action of synthetic auxin herbicides like dicamba and 2,4-D.

In Vitro Auxin Receptor Binding Assay

This assay is crucial for determining the binding affinity of synthetic auxins to the TIR1/AFB receptor complex. Surface Plasmon Resonance (SPR) is a commonly used technique.[14][15]

Methodology:

-

Protein Expression and Purification:

-

Express and purify recombinant TIR1/AFB proteins from insect cells or E. coli.

-

Synthesize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).[14]

-

-

SPR Chip Preparation:

-

Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.

-

-

Binding Analysis:

-

Inject a solution containing the purified TIR1/AFB protein and the synthetic auxin (dicamba or 2,4-D) over the sensor chip surface.

-

The binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide is detected as a change in the refractive index, measured in response units (RU).

-

A control injection without the synthetic auxin is performed to establish a baseline.

-

-

Data Analysis:

-

Calculate the binding affinity (KD) from the association and dissociation rates of the complex.

-

Gene Expression Analysis of Auxin-Responsive Genes

Quantitative real-time PCR (qRT-PCR) is a standard method to quantify the changes in the expression of auxin-responsive genes following herbicide treatment.[16][17][18]

Methodology:

-

Plant Material and Treatment:

-

Grow susceptible plant seedlings (e.g., Arabidopsis thaliana) under controlled conditions.

-

Treat the seedlings with a defined concentration of this compound or its active ingredients.

-

Collect tissue samples at various time points post-treatment.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the collected tissue samples using a suitable kit or protocol (e.g., Trizol method).

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.[16]

-

-

qRT-PCR:

-

Data Analysis:

-

Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[18]

-

Experimental Workflow Diagram

Root Growth Inhibition Assay

This bioassay provides a quantitative measure of the herbicidal effect on overall plant growth and development.[19][20]

Methodology:

-

Seed Sterilization and Plating:

-

Surface-sterilize seeds of a susceptible plant species.

-

Plate the seeds on a sterile growth medium (e.g., Murashige and Skoog) in Petri dishes.

-

-

Herbicide Treatment:

-

Prepare a range of concentrations of this compound or its active ingredients in the growth medium.

-

Transfer seedlings of a consistent age and size to the herbicide-containing plates.

-

-

Incubation and Measurement:

-

Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.

-

After a defined period (e.g., 7-10 days), measure the primary root length of the seedlings.

-

-

Data Analysis:

-

Calculate the percentage of root growth inhibition for each concentration relative to a non-treated control.

-

Determine the IC50 value (the concentration that inhibits root growth by 50%).

-

This technical guide provides a foundational understanding of the chemical properties and biological activity of this compound herbicide. The detailed information on its composition, mechanism of action, and relevant experimental protocols is intended to support further research and development in the fields of herbicide science and plant biology.

References

- 1. Dicamba + 2,4-D DMA Herbicide, Alligare (this compound) | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]

- 2. nufarm.com [nufarm.com]

- 3. This compound Herbicide, Nufarm | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. siteone.com [siteone.com]

- 6. cdn.nufarm.com [cdn.nufarm.com]

- 7. cdn.nufarm.com [cdn.nufarm.com]

- 8. files.gardensuperstore.com.au [files.gardensuperstore.com.au]

- 9. grasshopperfertilizer.com [grasshopperfertilizer.com]

- 10. picol.cahnrs.wsu.edu [picol.cahnrs.wsu.edu]

- 11. Teaching resources. Model of the TIR1 pathway for auxin-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The F-box protein TIR1 is an auxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. stackscientific.nd.edu [stackscientific.nd.edu]

- 17. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

Molecular Underpinnings of Synthetic Auxin Herbicides: A Technical Guide to the Activity of Dicamba and 2,4-D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic auxin herbicides, a cornerstone of modern agriculture for over seven decades, continue to be pivotal in the management of broadleaf weeds. Among the most prominent are dicamba, a benzoic acid derivative, and 2,4-dichlorophenoxyacetic acid (2,4-D), a phenoxyalkanoic acid. Their herbicidal efficacy stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic overstimulation of the auxin signaling pathway. This guide provides an in-depth technical exploration of the molecular basis of dicamba and 2,4-D activity, detailing the core interactions, quantitative binding data, and the experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary mode of action for both dicamba and 2,4-D is the disruption of auxin homeostasis, which is critical for numerous plant growth and developmental processes.[1][2][3] At the molecular level, these synthetic auxins exploit the plant's natural auxin perception and response machinery. The central players in this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.[4] When natural auxin (IAA) or a synthetic auxin like dicamba or 2,4-D is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[5] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of a multitude of downstream genes. The uncontrolled and prolonged activation of these genes leads to epinasty (twisting and curling of stems and leaves), abnormal growth, and ultimately, plant death.[3][6]

Quantitative Data Presentation

The efficacy of dicamba and 2,4-D is intrinsically linked to their binding affinity for the various TIR1/AFB receptors and their ability to promote the interaction between these receptors and the Aux/IAA co-receptors. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinities (Kd) of Dicamba and 2,4-D to TIR1/AFB Receptors

| Herbicide | Receptor | Aux/IAA Co-receptor | Kd (nM) | Experimental Method | Reference |

| 2,4-D | AtTIR1 | SoIAA2 (wild-type) | 140 | Surface Plasmon Resonance | |

| 2,4-D | AtTIR1 | SoIAA2 (mutant) | 300 | Surface Plasmon Resonance | |

| Dicamba | AtTIR1 | SoIAA2 (wild-type) | Low binding | Surface Plasmon Resonance | [7] |

| Dicamba | AtTIR1 | SoIAA2 (mutant) | Low binding | Surface Plasmon Resonance | [7] |

| 2,4-D | AtTIR1 | - | Weaker than IAA | Surface Plasmon Resonance | [7] |

| 2,4-D | AtAFB2 | - | Weaker than IAA | Surface Plasmon Resonance | [7] |

| 2,4-D | AtAFB5 | - | Weaker than IAA | Surface Plasmon Resonance | [7] |

| Dicamba | AtTIR1 | - | Low binding | Surface Plasmon Resonance | [7] |

| Dicamba | AtAFB2 | - | Low binding | Surface Plasmon Resonance | [7] |

| Dicamba | AtAFB5 | - | Low binding | Surface Plasmon Resonance | [7] |

Note: The binding of dicamba is often characterized as weak in in vitro assays, yet it is a potent herbicide. This suggests that other factors, such as in planta stability or interactions with other components, may contribute to its efficacy. Studies have shown that mutants in TIR1 and AFB5 confer resistance to dicamba, indicating their roles as primary receptors.[6][8][9]

Table 2: Dose-Response of Arabidopsis thaliana Root Growth Inhibition

| Herbicide | Concentration (µM) | Root Length (% of Control) | Reference |

| 2,4-D | 0.1 | Significantly inhibited | [6] |

| 2,4-D | 0.5 | Severely inhibited | [6] |

| Dicamba | 0.1 - 1.0 | No significant effect | [6] |

| Dicamba | 5.0 | 46% | [6] |

| Dicamba | 7.0 | 31% | [6] |

Table 3: Herbicidal Efficacy (C85 and C95) on Various Weed Species

| Herbicide | Weed Species | Growth Stage | C85 (g a.e./ha) | C95 (g a.e./ha) | Reference |

| 2,4-D | Richardia brasiliensis | 4-6 leaves | 201.6 | 403.2 | [2] |

| Dicamba | Richardia brasiliensis | 4-6 leaves | >1008 | >1008 | [2] |

| 2,4-D | Commelina benghalensis | 4-6 leaves | 403.2 | 806.4 | [2] |

| Dicamba | Commelina benghalensis | 4-6 leaves | >1008 | >1008 | [2] |

| 2,4-D | Conyza bonariensis | 10-12 leaves | 806.4 | >1008 | [2] |

| Dicamba | Conyza bonariensis | 10-12 leaves | 403.2 | 806.4 | [2] |

| 2,4-D | Ipomoea nil | 4-6 leaves | 201.6 | 403.2 | [2] |

| Dicamba | Ipomoea nil | 4-6 leaves | 403.2 | 806.4 | [2] |

C85 and C95 represent the herbicide doses required to achieve 85% and 95% control, respectively. g a.e./ha = grams of acid equivalent per hectare.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the molecular interactions of dicamba and 2,4-D with the auxin signaling pathway.

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

Objective: To quantitatively measure the binding affinity and kinetics of synthetic auxins to TIR1/AFB receptors in the presence of an Aux/IAA co-receptor peptide.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells). Also, synthesize a biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., AtIAA7).

-

Chip Preparation: Use a streptavidin-coated SPR sensor chip. Immobilize the biotinylated Aux/IAA degron peptide onto the chip surface.

-

Binding Assay:

-

Prepare a series of analyte solutions containing a fixed concentration of the TIR1/AFB protein and varying concentrations of the synthetic auxin (dicamba or 2,4-D).

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

The binding of the TIR1/AFB-auxin complex to the immobilized Aux/IAA peptide is detected as a change in the refractive index, measured in Resonance Units (RU).

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound complex.

-

-

Data Analysis:

Yeast Two-Hybrid (Y2H) Assay for In Vivo Protein-Protein Interaction

Objective: To qualitatively assess the auxin-dependent interaction between a TIR1/AFB protein and an Aux/IAA protein.

Methodology:

-

Vector Construction:

-

Clone the coding sequence of the TIR1/AFB protein into a "bait" vector, fusing it to a DNA-binding domain (DBD) (e.g., GAL4-DBD).

-

Clone the coding sequence of the Aux/IAA protein into a "prey" vector, fusing it to a transcriptional activation domain (AD) (e.g., GAL4-AD).

-

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids. The reporter strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter with binding sites for the DBD.

-

Interaction Assay:

-

Plate the transformed yeast cells on a selective medium lacking specific nutrients (e.g., histidine, adenine) and containing the synthetic auxin (dicamba or 2,4-D) at various concentrations. A control plate without the auxin should also be included.

-

If the bait and prey proteins interact in the presence of the auxin, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of the reporter genes, allowing the yeast to grow on the selective medium.

-

-

Confirmation: The interaction can be further confirmed by a colorimetric assay for β-galactosidase activity (if the lacZ reporter is used).[9][11][12][13]

Co-immunoprecipitation (Co-IP) from Plant Tissues

Objective: To demonstrate the in vivo interaction between TIR1/AFB and Aux/IAA proteins in the presence of synthetic auxins.

Methodology:

-

Plant Material and Treatment: Use plant tissues (e.g., Arabidopsis seedlings) that express tagged versions of the proteins of interest (e.g., TIR1-HA and Aux/IAA-MYC). Treat the seedlings with dicamba, 2,4-D, or a mock solution for a specified time.

-

Protein Extraction: Harvest the tissues and extract total proteins under non-denaturing conditions using a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Incubate the protein extract with an antibody specific to one of the tags (e.g., anti-HA antibody) to capture the bait protein and its interacting partners.

-

Add protein A/G-agarose or magnetic beads to the mixture to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both tags (e.g., anti-HA and anti-MYC) to detect the co-precipitated prey protein.[14][15][16][17][18]

Protoplast Transient Expression Assay for Gene Expression Analysis

Objective: To quantify the activation of auxin-responsive promoters by dicamba and 2,4-D.

Methodology:

-

Protoplast Isolation: Isolate protoplasts from plant tissues, typically Arabidopsis mesophyll cells, by enzymatic digestion of the cell walls.

-

Plasmid Constructs:

-

Reporter Construct: A plasmid containing a reporter gene (e.g., Luciferase or GUS) driven by a synthetic auxin-responsive promoter (e.g., DR5).

-

Effector Constructs (optional): Plasmids for overexpressing components of the auxin signaling pathway (e.g., TIR1, ARFs).

-

Internal Control: A plasmid expressing a constitutively expressed reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Transfection: Transfect the protoplasts with the plasmid constructs using a polyethylene glycol (PEG)-mediated method.

-

Treatment and Incubation: Treat the transfected protoplasts with various concentrations of dicamba or 2,4-D and incubate for a specific period (e.g., 6-16 hours).

-

Reporter Assay: Lyse the protoplasts and measure the activity of the reporter genes using appropriate substrates and a luminometer or fluorometer.

-

Data Analysis: Normalize the activity of the primary reporter to the activity of the internal control to account for variations in transfection efficiency.[19][20][21][22][23]

Mandatory Visualization

Signaling Pathway of Synthetic Auxin Herbicides

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow for Surface Plasmon Resonance (SPR)

Caption: Workflow for SPR-based binding affinity analysis.

Logical Relationship in Yeast Two-Hybrid (Y2H) Assay

References

- 1. SPECTRUM OF WEED CONTROL WITH 2,4-D AND DICAMBA HERBICIDES ASSOCIATED TO GLYPHOSATE OR NOT - Advances in Weed Science [awsjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of TIR1/AFB family genes during grafting in Carya cathayensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2.5. Surface plasmon resonance assays [bio-protocol.org]

- 11. Yeast two-hybrid assay for studying protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

- 13. Using the Yeast Two-Hybrid System to Identify Protein–Protein Interactions [ouci.dntb.gov.ua]

- 14. assaygenie.com [assaygenie.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 18. youtube.com [youtube.com]

- 19. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 20. A Protoplast Transient Expression System to Enable Molecular, Cellular, and Functional Studies in Phalaenopsis orchids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 22. researchgate.net [researchgate.net]

- 23. Gene functional analysis using protoplast transient assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology of Weedmaster Herbicide

This technical guide provides a comprehensive analysis of the toxicological profile of Weedmaster herbicide, a selective post-emergence herbicide used for the control of a wide spectrum of broadleaf weeds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available toxicology studies and an analysis of the product's Safety Data Sheet (SDS).

Executive Summary

This compound is a widely used herbicide containing two active ingredients: dicamba (in the form of its dimethylamine salt) and 2,4-dichlorophenoxyacetic acid (2,4-D) (also as a dimethylamine salt)[1]. These active ingredients are auxin mimics, which induce uncontrolled growth in susceptible plants, leading to their death[1][2]. This guide summarizes the key toxicological findings for the this compound formulation and its individual active components, presents available quantitative data in a structured format, outlines the typical experimental protocols for the cited studies based on internationally recognized guidelines, and provides visualizations of key experimental and safety-related workflows.

Active Ingredients

The toxicological profile of this compound is determined by the combined and individual effects of its active ingredients:

Toxicological Data Summary

The following tables summarize the quantitative toxicological data for the this compound herbicide formulation and its active ingredients, dicamba and 2,4-D.

This compound Herbicide Formulation

Table 1: Acute Toxicity of this compound Herbicide [2]

| Test | Species | Route | Result | Classification |

| LD50 | Rat | Oral | 1,256 mg/kg | Category 4 (Harmful if swallowed) |

| LD50 | Rabbit | Dermal | >5,000 mg/kg | Not Classified |

| LC50 | Rat | Inhalation | >2.07 mg/L (4-hour) | Practically Non-toxic |

| Eye Irritation | Rabbit | Ocular | Severely irritating | Category 1 (Causes serious eye damage) |

| Skin Irritation | Rabbit | Dermal | Slightly irritating | Category 2 (Causes skin irritation) |

| Skin Sensitization | Guinea Pig | Dermal | Not a contact sensitizer | Not a sensitizer |

Dicamba

Table 2: Toxicology of Dicamba

| Study Type | Species | Route | NOAEL | LOAEL | Key Findings |

| Acute Toxicity | |||||

| Oral LD50 | Rat | Oral | - | - | 757 - 1,707 mg/kg |

| Dermal LD50 | Rabbit | Dermal | - | - | >2,000 mg/kg |

| Subchronic Toxicity | Rat | Oral | 500 ppm (approx. 25 mg/kg/day) | 1000 ppm (approx. 50 mg/kg/day) | Decreased body weight gain, liver effects |

| Chronic Toxicity | Rat | Oral | 50 mg/kg/day | 250 mg/kg/day | Changes in liver and kidney weights |

| Carcinogenicity | Rat, Mouse | Oral | - | - | Not classifiable as to human carcinogenicity (Group D) |

| Developmental Toxicity | Rabbit | Oral | 3 mg/kg/day | 10 mg/kg/day | Maternal toxicity (reduced weight gain) |

| Reproductive Toxicity | Rat | Oral | 500 ppm (approx. 25 mg/kg/day) | 1500 ppm (approx. 75 mg/kg/day) | Decreased pup growth and delayed sexual maturity in males |

| Genotoxicity | In vitro/In vivo | - | - | - | Some evidence of genotoxicity at high concentrations |

2,4-Dichlorophenoxyacetic Acid (2,4-D)

Table 3: Toxicology of 2,4-D

| Study Type | Species | Route | NOAEL | LOAEL | Key Findings |

| Acute Toxicity | |||||

| Oral LD50 | Rat | Oral | - | - | 639 - 1,646 mg/kg[4] |

| Dermal LD50 | Rabbit | Dermal | - | - | >2,000 mg/kg[4] |

| Subchronic Toxicity | Dog | Oral | 1 mg/kg/day | 3.75 mg/kg/day | Perivascular inflammation in the liver |

| Chronic Toxicity | Dog | Oral | 1 mg/kg/day | 5 mg/kg/day | Decreased body-weight gain, kidney and liver lesions |

| Carcinogenicity | Rat, Mouse | Oral | - | - | Not classifiable as to human carcinogenicity (Group D)[2] |

| Developmental Toxicity | Rat | Oral | 25 mg/kg/day | 50 mg/kg/day | Decreased fetal body weights at maternally toxic doses |

| Reproductive Toxicity | Rat | Oral | 5 mg/kg/day | 20 mg/kg/day | Reduced body weight in dams and renal lesions in adults |

| Genotoxicity | In vitro/In vivo | - | - | - | Weight of evidence suggests not mutagenic[5] |

Experimental Protocols

The following sections describe the general methodologies for the key toxicological studies cited. These protocols are based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Studies

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used.

-

Procedure: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing. Several dose levels are used with a group of animals at each level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated. A gross necropsy is performed on all animals.

-

Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

-

Procedure: The test substance is applied to a shaved area of the back (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for 14 days.

-

Endpoint: The dermal LD50 is determined.

-

Test Animals: Young adult rats are the preferred species.

-

Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours.

-

Observations: Animals are monitored for mortality and signs of toxicity during and after exposure for at least 14 days.

-

Endpoint: The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is calculated.

Irritation and Sensitization Studies

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance is applied to a small patch of shaved skin.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The responses are scored, and the substance is classified based on the severity and reversibility of the skin reactions.

-

Test Animals: Albino rabbits are used.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Endpoint: The ocular lesions are scored to determine the irritation potential.

-

Test Animals: Young adult guinea pigs are used.

-

Procedure: The test involves an induction phase where the animals are exposed to the test substance with and without an adjuvant to enhance the immune response. This is followed by a challenge phase where the substance is applied to a naive skin site.

-

Observations: The challenge sites are observed for signs of a dermal reaction (erythema and edema).

-

Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the toxicology and safety assessment of this compound.

Safety Data Sheet (SDS) Analysis

The Safety Data Sheet for this compound provides crucial information for safe handling and emergency response.

Hazard Identification

-

Signal Word: DANGER[3]

-

Primary Hazards:

First-Aid Measures

-

Eye Contact: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice[2].

-

Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes[2].

-

Ingestion: Call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor[2].

-

Inhalation: Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration[2].

Handling and Storage

-

Handling: Avoid contact with eyes, skin, and clothing. Wear protective eyewear and chemical-resistant gloves. Wash thoroughly with soap and water after handling.

-

Storage: Store in original container in a cool, dry place away from food, feed, and seed.

Personal Protective Equipment (PPE)

-

Eye Protection: Goggles or face shield.

-

Skin Protection: Long-sleeved shirt, long pants, shoes plus socks, and chemical-resistant gloves.

Conclusion

This compound herbicide is a product with moderate acute oral toxicity and is severely irritating to the eyes. Its active ingredients, dicamba and 2,4-D, have been extensively studied, and their toxicological profiles are well-characterized. The primary concerns with exposure are related to direct contact, leading to eye and skin irritation, and ingestion. Chronic exposure to high levels of the active ingredients has been shown to cause effects on the liver and kidneys in animal studies. Both active ingredients are not considered to be carcinogenic to humans. Adherence to the safety precautions outlined in the Safety Data Sheet, including the use of appropriate Personal Protective Equipment, is essential to minimize the risk of adverse health effects during handling and application.

References

Environmental Fate and Degradation of Weedmaster Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the active components of the herbicide Weedmaster: dicamba and 2,4-dichlorophenoxyacetic acid (2,4-D). This document details their behavior in soil and water, including degradation pathways, persistence, and mobility. Quantitative data are summarized for comparative analysis, and detailed experimental protocols based on international guidelines are provided.

Active Ingredients

This compound is a selective, post-emergence herbicide that contains two primary active ingredients:

-

Dicamba: A benzoic acid herbicide.

-

2,4-D (2,4-Dichlorophenoxyacetic acid): A phenoxyacetic acid herbicide.

Both compounds are synthetic auxins that disrupt normal plant growth, leading to the death of broadleaf weeds.[1][2][3][4][5]

Environmental Fate of Dicamba

Degradation in Soil

The primary route of dicamba degradation in soil is through microbial action.[3] Various soil microorganisms utilize dicamba as a carbon source, leading to its breakdown through processes such as O-demethylation, hydroxylation, and dechlorination.[3] The major aerobic degradation product of dicamba in soil is 3,6-dichlorosalicylic acid (3,6-DCSA) .[3] This metabolite is then further degraded.[3] Under anaerobic conditions, the degradation of dicamba is slower, with 3,6-DCSA also being the major metabolite.[6]

Degradation in Water

In aquatic environments, both microbial degradation and photolysis contribute to the breakdown of dicamba.[7] While stable to hydrolysis, dicamba degrades under the influence of UV light.[2][6] The photolytic half-life of dicamba in aqueous solutions can vary from hours to days depending on the light source and water conditions.[2] Microbial metabolism also plays a significant role in the dissipation of dicamba in water.[3]

Soil Sorption and Mobility

Dicamba exhibits weak sorption to soil particles, with soil sorption coefficients (Kd) typically being low.[8] This low sorption potential indicates that dicamba is highly mobile in most soil types and has the potential to leach into groundwater.[3]

Quantitative Data for Dicamba

| Parameter | Value | Conditions | Reference |

| Soil Half-Life (Aerobic) | 17 - 60 days | Varies with soil type and conditions | [3][7] |

| Soil Half-Life (Anaerobic) | 58 days | Midwest agricultural soil | [6] |

| Aqueous Photolysis Half-Life | 13.4 hours | pH 7, simulated solar light | [2] |

| Soil Sorption Coefficient (Kd) | < 0.7 L/kg | Sandy loam and silt loam soils | [8] |

Environmental Fate of 2,4-D

Degradation in Soil

Microbial degradation is the principal mechanism for 2,4-D dissipation in soil.[9] A wide range of bacteria and fungi are capable of breaking down 2,4-D, often utilizing it as a sole carbon source.[1] The degradation pathway typically begins with the cleavage of the ether linkage by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA), forming 2,4-dichlorophenol (2,4-DCP) .[10] 2,4-DCP is then hydroxylated to form 3,5-dichlorocatechol , which subsequently undergoes ring cleavage.[11][12]

Degradation in Water

In aquatic systems, 2,4-D is primarily degraded by microbial action.[13] The rate of biodegradation is influenced by factors such as temperature, nutrient levels, and the presence of acclimated microbial populations.[14] Photolysis can also contribute to the degradation of 2,4-D in sunlit surface waters, although it is generally considered a less significant pathway compared to microbial degradation.[4][14] 2,4-D is stable to hydrolysis under typical environmental pH conditions.[4]

Soil Sorption and Mobility

The sorption of 2,4-D to soil is influenced by soil organic matter content and pH.[15] Generally, it has a low to moderate sorption affinity, making it relatively mobile in the soil environment with the potential for leaching.[9][11]

Quantitative Data for 2,4-D

| Parameter | Value | Conditions | Reference |

| Soil Half-Life (Aerobic) | 6.2 - 14 days | Varies with soil type and conditions | [9][13] |

| Aquatic Half-Life (Aerobic) | ~15 days | [4][9] | |

| Aquatic Half-Life (Anaerobic) | 41 - 333 days | [4][9] | |

| Aqueous Photolysis Half-Life | 13 days | 25°C, distilled water surface | [14] |

| Soil Sorption Coefficient (Koc) | 67 - 117 cm³/g | Varies with soil type | [14] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the environmental fate of herbicides like dicamba and 2,4-D, based on internationally recognized OECD guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.[5][7][16]

-

Test System: Soil samples (typically 50-200g) are treated with the test substance and incubated in the dark in biometer flasks or flow-through systems under controlled temperature and moisture conditions.[5]

-

Procedure:

-

Soil Preparation: Fresh soil is sieved (e.g., <2 mm) and its characteristics (pH, organic carbon, texture) are determined. The water content is adjusted to a specific moisture level (e.g., 40-60% of maximum water holding capacity).

-

Application of Test Substance: The test substance, often radiolabelled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples at a concentration relevant to its agricultural use.[5]

-

Incubation:

-

Aerobic: The soil is incubated in the dark at a constant temperature (e.g., 20°C). A continuous flow of humidified air is passed through the system to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in an alkaline solution to quantify mineralization.[16]

-

Anaerobic: The soil is initially incubated under aerobic conditions for a short period (e.g., up to 48 hours or until half of the substance has degraded) and then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling and Analysis: At predetermined intervals, replicate soil samples are removed and extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its transformation products.[4][13] Non-extractable (bound) residues are quantified by combusting the extracted soil.

-

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

This method determines the adsorption and desorption potential of a chemical in soil, which is indicative of its mobility.[1][10][14][17]

-

Test System: Soil samples are equilibrated with a solution of the test substance in a centrifuge tube.

-

Procedure:

-

Preliminary Study: A preliminary test is conducted to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to ensure the stability of the test substance.[1]

-

Adsorption Phase:

-

Known amounts of soil are weighed into centrifuge tubes.

-

A solution of the test substance (often in 0.01 M CaCl₂) of known concentration is added to each tube.

-

The tubes are agitated (e.g., on a shaker) in the dark at a constant temperature until equilibrium is reached.

-

The solid and liquid phases are separated by centrifugation.

-

The concentration of the test substance in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

-

-

Desorption Phase:

-

After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh solution of 0.01 M CaCl₂ (without the test substance).

-

The tubes are agitated again until a new equilibrium is reached.

-

The concentration of the test substance in the supernatant is measured to determine the amount desorbed from the soil.

-

-

Data Analysis: The results are used to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Phototransformation of Chemicals in Water (OECD 316)

This guideline evaluates the direct photolysis of chemicals in water when exposed to sunlight.[2][3]

-

Test System: A solution of the test substance in a buffered, sterile aqueous solution is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).[3]

-

Procedure:

-

Tier 1 (Theoretical Screen): The maximum possible direct photolysis rate is estimated based on the UV-visible absorption spectrum of the test chemical.[2]

-

Tier 2 (Experimental Study):

-

A solution of the test substance is prepared in a quartz vessel. Control samples are kept in the dark to account for any non-photolytic degradation.

-

The samples are irradiated with a light source that simulates sunlight at a constant temperature.

-

A chemical actinometer is used to measure the light intensity.

-

Aliquots of the solution are taken at various time intervals and analyzed for the concentration of the parent compound and any major photoproducts.

-

-

Data Analysis: The rate of phototransformation is determined, and the photolytic half-life is calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.[3]

-

Visualizations

Degradation Pathways

Caption: Aerobic microbial degradation pathway of Dicamba in soil.

Caption: Aerobic microbial degradation pathway of 2,4-D in soil.

Experimental Workflows

Caption: Workflow for a soil degradation study (OECD 307).

Caption: Workflow for a batch equilibrium sorption-desorption study (OECD 106).

References

- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 2. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 3. shop.fera.co.uk [shop.fera.co.uk]

- 4. shop.fera.co.uk [shop.fera.co.uk]

- 5. oecd.org [oecd.org]

- 6. epa.gov [epa.gov]

- 7. oecd.org [oecd.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. epa.gov [epa.gov]

- 10. oecd.org [oecd.org]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. repositorio.unesp.br [repositorio.unesp.br]

- 13. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

Navigating the Complex Interactions of Dicamba and 2,4-D Mixtures: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synergistic and Antagonistic Effects of Dicamba and 2,4-D Herbicide Mixtures.

This technical guide delves into the multifaceted interactions between the synthetic auxin herbicides dicamba and 2,4-D when used in combination. Understanding these synergistic and antagonistic effects is paramount for developing effective weed management strategies, particularly in the face of increasing herbicide resistance. This document provides a comprehensive overview of quantitative efficacy data, detailed experimental protocols, and the underlying molecular mechanisms of action.

Executive Summary

The combination of dicamba and 2,4-D, both synthetic auxin herbicides, presents a complex scenario of chemical interaction that can result in either enhanced (synergism) or reduced (antagonism) weed control. Synergistic effects are often observed in the control of broadleaf weeds, including multiple herbicide-resistant (MHR) populations of species like kochia (Kochia scoparia). Conversely, antagonistic interactions are frequently reported when these mixtures are used to control grass weed species. The nature of the interaction is influenced by several factors, including the weed species, the growth stage of the weed, application rates, and environmental conditions. This guide synthesizes current research to provide a clear understanding of these interactions for scientific professionals.

Quantitative Data on Efficacy

The efficacy of dicamba and 2,4-D mixtures is highly dependent on the target weed species. The following tables summarize quantitative data from various studies, highlighting the synergistic and antagonistic outcomes.

Table 1: Synergistic Effects of Dicamba and 2,4-D Mixtures on Broadleaf Weeds

| Target Weed Species | Herbicide Treatment | Application Rate (g ae/ha) | Weed Control (%) | Source(s) |

| Multiple Herbicide-Resistant Kochia scoparia | Dicamba alone | 280 | 26 - 58 | [1][2] |

| 2,4-D alone | 560 | 26 - 58 | [1][2] | |

| Dicamba + 2,4-D | 280 + 560 | 84 - 91 | [1][2] | |

| Glyphosate-Resistant Giant Ragweed (Ambrosia trifida) | 2,4-D alone | 280 | 30 | [3] |

| 2,4-D alone | 560 | 57 | [3] | |

| Dicamba alone | 280 | 56 | [3] | |

| Dicamba alone | 560 | 62 | [3] | |

| Dicamba + 2,4-D | Not specified | 66 | [3] |

Table 2: Antagonistic Effects of Dicamba and 2,4-D Mixtures on Grass Weeds

| Target Weed Species | Herbicide Treatment | Application Rate | Weed Control (%) | Source(s) |

| Italian Ryegrass (Lolium perenne ssp. multiflorum) | Clethodim alone | Not specified | Not specified | [4] |

| Clethodim + Dicamba (Tank-mixed) | Not specified | Reduced control | [4] | |

| Clethodim + 2,4-D (Tank-mixed) | Not specified | Reduced control | [4] | |

| Browntop Millet (Urochloa platyphylla) | Glyphosate alone | Not specified | 100 | [4] |

| Glyphosate + Dicamba (Mixed-in-line) | Not specified | 84 | [4] | |

| Glyphosate + 2,4-D (Mixed-in-line) | Not specified | 84 | [4] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the interactive effects of dicamba and 2,4-D mixtures.

Greenhouse Bioassay for Herbicide Efficacy

A common method to assess herbicide efficacy under controlled conditions involves greenhouse bioassays.

-

Plant Material: Seeds of the target weed species (e.g., Kochia scoparia) are collected from fields with suspected herbicide resistance and from a known susceptible population.

-

Germination and Growth: Seeds are germinated in petri dishes on a suitable medium (e.g., 0.6% agar with 0.1% potassium nitrate) and then transplanted into pots containing a standardized potting mix. Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod.

-

Herbicide Application: Herbicides are applied at specific growth stages (e.g., 5-10 cm height) using a precision bench sprayer. Treatments typically include individual herbicides at various rates and their tank-mixtures. An untreated control is always included.

-

Data Collection: Weed control is visually assessed at set intervals (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete plant death). Plant biomass (shoot dry weight) is often measured at the end of the experiment by harvesting the above-ground plant material, drying it in an oven, and weighing it.

-

Statistical Analysis: The interaction between herbicides is determined using Colby's method, where the expected response of the mixture is calculated from the observed responses of the individual herbicides. The observed response of the mixture is then compared to the expected response to determine if the interaction is synergistic, antagonistic, or additive.[4]

Field Trials for Herbicide Efficacy

Field trials are essential to evaluate herbicide performance under real-world agricultural conditions.

-

Site Selection: Trials are conducted in fields with a natural and uniform infestation of the target weed species. The soil type, pH, and organic matter content of the trial site are characterized.

-

Experimental Design: A randomized complete block design with three to four replications is commonly used to minimize the effects of field variability. Plot sizes are typically large enough to allow for accurate application and assessment.

-

Herbicide Application: Herbicides are applied using a tractor-mounted sprayer calibrated to deliver a specific volume at a constant pressure. Application timing is based on the growth stage of the weeds and crop (if present).

-

Data Collection: Weed control is assessed visually at multiple time points after application. Weed density (number of plants per unit area) and biomass are also frequently measured from quadrats placed within each plot. Crop yield is often determined at the end of the growing season.

-

Environmental Conditions: Weather data, including temperature, humidity, wind speed, and rainfall, are recorded before, during, and after herbicide application as these can significantly influence herbicide efficacy.

Molecular Mechanism of Action and Interaction

Dicamba and 2,4-D are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA). They disrupt normal plant growth processes by overwhelming the auxin signaling pathway.

The Auxin Signaling Pathway

The core of the auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors, and the Aux/IAA transcriptional repressors.

In the absence of high auxin levels, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin (or a synthetic auxin like dicamba or 2,4-D) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB co-receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF to activate the transcription of auxin-responsive genes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[5][6]

Synergistic and Antagonistic Interactions at the Molecular Level

The precise molecular basis for the synergistic and antagonistic effects of dicamba and 2,4-D mixtures is still under investigation. However, several hypotheses have been proposed:

-

Differential Receptor Affinity: Dicamba and 2,4-D may have different affinities for the various members of the TIR1/AFB co-receptor family. A mixture of the two herbicides could potentially bind to a wider range of receptors or bind more effectively to specific receptors that are critical for controlling certain weed species, leading to a synergistic effect.

-

Altered Uptake and Translocation: One herbicide may influence the uptake and translocation of the other. For example, in cases of antagonism on grass weeds, it has been suggested that the rapid action of one herbicide may disrupt the plant's physiological processes, thereby hindering the translocation of the other herbicide to its site of action.

-

Metabolic Interference: The presence of one herbicide could inhibit the metabolic detoxification of the other, leading to a higher concentration of the active ingredient at the target site and a synergistic response.

Conclusion

The interaction between dicamba and 2,4-D is a complex phenomenon with significant implications for weed management. While mixtures of these herbicides can provide synergistic control of challenging broadleaf weeds, they can also exhibit antagonism, particularly on grass species. A thorough understanding of the target weed biology, application parameters, and the underlying molecular mechanisms is crucial for leveraging the benefits of these mixtures while mitigating their potential drawbacks. Further research is needed to fully elucidate the molecular intricacies of these interactions to develop more predictable and effective herbicide programs.

References

- 1. Synergistic interactions of 2,4-D, dichlorprop-p, dicamba, and halauxifen/fluroxypyr for controlling multiple herbicide-resistant kochia (Bassia scoparia L.) | Weed Technology | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic effect of pyridate-based herbicide mixtures for controlling multiple herbicide-resistant kochia (Bassia scoparia) | Weed Technology | Cambridge Core [cambridge.org]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Item - Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba - figshare - Figshare [figshare.com]

The Dawn of Selective Weed Control: A Technical History of Phenoxy Herbicides and the Development of 2,4-D

A comprehensive guide for researchers and scientists on the synthesis, mechanism of action, and experimental evaluation of a revolutionary class of herbicides.

The discovery and development of phenoxy herbicides, particularly 2,4-dichlorophenoxyacetic acid (2,4-D), marked a pivotal moment in agricultural history, ushering in the era of selective chemical weed control. This technical guide provides an in-depth exploration of the history, chemical synthesis, mode of action, and key experimental protocols associated with these groundbreaking compounds.

A Historical Perspective: From Wartime Research to Agricultural Revolution

The journey of phenoxy herbicides began in the 1940s amidst the backdrop of World War II, with independent research efforts in both the United Kingdom and the United States.[1][2] British scientists at Rothamsted Experimental Station and a team at Imperial Chemical Industries (ICI), along with American researchers at the University of Chicago and the American Chemical Paint Company, were investigating plant growth regulators.[1] This research led to the synthesis of the first phenoxyacetic acid herbicides, including 2,4-D and MCPA ((4-chloro-2-methylphenoxy)acetic acid).[1][3]

Commercially introduced in 1945, 2,4-D was the first successful selective herbicide.[3][4] It revolutionized agriculture by providing a tool to control broadleaf weeds in monocotyledonous crops like wheat, corn, and rice, significantly boosting crop yields.[3][4] Its low cost and effectiveness have ensured its continued widespread use globally.[4] 2,4-D was also a component of Agent Orange, an herbicide used during the Vietnam War; however, the adverse health effects associated with Agent Orange were primarily due to the contaminant 2,3,7,8-tetrachlorodibenzodioxin (TCDD) present in the other component, 2,4,5-T.[3]

Chemical Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The industrial synthesis of 2,4-D is primarily achieved through the condensation of 2,4-dichlorophenol with chloroacetic acid in an alkaline medium.[3][5] An alternative method involves the chlorination of phenoxyacetic acid.[3]

Experimental Protocol: Synthesis from 2,4-Dichlorophenol and Chloroacetic Acid

This protocol outlines a typical laboratory-scale synthesis of 2,4-D.

Materials:

-

2,4-Dichlorophenol

-

Monochloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Activated carbon

-

Water

-

Organic solvent (e.g., toluene for recrystallization)

Procedure:

-

Preparation of Sodium 2,4-Dichlorophenate: Dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. The reaction is exothermic and should be cooled to maintain a controlled temperature.

-

Condensation Reaction: To the sodium 2,4-dichlorophenate solution, add a solution of monochloroacetic acid that has been neutralized with sodium hydroxide. Heat the mixture under reflux for several hours.

-

Acidification: After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to a pH of approximately 2. This will precipitate the crude 2,4-D.

-

Purification:

-

Filter the crude 2,4-D and wash it with cold water to remove inorganic salts.

-

Decolorize the crude product by heating it in water with activated carbon, followed by hot filtration.

-

Recrystallize the 2,4-D from a suitable solvent, such as toluene or a water-ethanol mixture, to obtain a purified product.

-

-

Drying: Dry the purified 2,4-D crystals in an oven at a controlled temperature to remove any residual solvent.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, temperatures, and reaction times, may vary and should be optimized for desired yield and purity.

Mechanism of Action: A Synthetic Auxin Mimic

2,4-D is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[6][7] However, unlike IAA, which is readily metabolized by plants, 2,4-D persists and leads to uncontrolled and unsustainable growth in susceptible broadleaf plants, ultimately causing their death.[8]

The herbicidal action of 2,4-D is initiated by its binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[8] This binding event triggers a cascade of molecular events:

-

Formation of a Co-receptor Complex: The binding of 2,4-D to TIR1/AFB proteins promotes their interaction with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.

-

Ubiquitination and Degradation of Aux/IAA Repressors: This interaction leads to the ubiquitination of the Aux/IAA proteins by the SCFTIR1/AFB E3 ubiquitin ligase complex and their subsequent degradation by the 26S proteasome.

-

Activation of Auxin Response Genes: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), transcription factors that regulate the expression of auxin-responsive genes.

-

Hormonal Imbalance and Phytotoxicity: The sustained activation of auxin signaling pathways leads to an overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).[9][10] This hormonal imbalance disrupts normal plant growth processes, causing symptoms such as epinasty (downward curling of leaves), stem elongation and twisting, and ultimately, cell death.[10][11]

Experimental Evaluation of Herbicidal Activity

The efficacy of phenoxy herbicides is determined through various bioassays conducted under controlled environmental conditions.

Experimental Protocol: Whole-Plant Pot Bioassay

This protocol describes a standard method for assessing the herbicidal activity of 2,4-D on a target weed species.

Materials:

-

Seeds of a susceptible broadleaf weed (e.g., Brassica napus, Sinapis alba)

-

Seeds of a tolerant monocot crop (e.g., wheat, corn) for selectivity assessment

-

Potting mix (soil, sand, and peat mixture)

-

Pots (e.g., 10 cm diameter)

-

2,4-D stock solution of known concentration

-

Surfactant

-

Controlled environment growth chamber or greenhouse

-

Spray chamber

Procedure:

-

Plant Preparation:

-

Fill pots with the potting mix and sow a predetermined number of seeds for each plant species.

-

Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).

-

-

Herbicide Application:

-

Prepare a series of dilutions of the 2,4-D stock solution to create a dose-response curve. Include a control group treated only with water and surfactant.

-

Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage.

-

-

Post-Treatment Observation:

-

Return the plants to the controlled environment and observe them for a set period (e.g., 14-21 days).

-

Assess phytotoxicity visually using a rating scale (e.g., 0% = no effect, 100% = plant death).

-

Measure quantitative endpoints such as plant height, fresh weight, and dry weight.

-

-

Data Analysis:

-

Calculate the effective dose that causes 50% inhibition of growth (ED50) or 50% mortality (LD50) for each plant species using statistical software.

-

Compare the ED50 or LD50 values between the susceptible and tolerant species to determine the selectivity of the herbicide.

-

Quantitative Data and Structure-Activity Relationships

The herbicidal efficacy of phenoxyacetic acids is influenced by the nature and position of substituents on the aromatic ring.

Efficacy of 2,4-D Formulations

2,4-D is formulated as salts (e.g., dimethylamine) or esters (e.g., ethylhexyl) to improve its solubility and handling properties.[12] Ester formulations are generally more potent than amine salt formulations.[6]

| Formulation | Weed Species | Application Rate (kg a.i./ha) | Control (%) |

| 2,4-D Amine | Amaranthus retroflexus (Redroot Pigweed) | 0.5 - 1.0 | 85 - 95 |

| Chenopodium album (Common Lambsquarters) | 0.5 - 1.0 | 90 - 98 | |

| 2,4-D Ester | Amaranthus retroflexus (Redroot Pigweed) | 0.3 - 0.8 | 90 - 99 |

| Chenopodium album (Common Lambsquarters) | 0.3 - 0.8 | 95 - 100 |

Note: a.i. = active ingredient. Control percentages are approximate and can vary with environmental conditions and weed growth stage.

Structure-Activity Relationship (SAR)

The biological activity of phenoxyacetic acid derivatives is highly dependent on their molecular structure.[6][13]

-

Substitution on the Aromatic Ring: Chlorine substitution at the 2 and 4 positions of the phenoxy ring is crucial for high herbicidal activity.[13] The presence of a chlorine atom at the 4-position is particularly important.

-

Side Chain: The acetic acid side chain is essential for activity. Modification of the side chain, such as increasing its length, can alter the compound's herbicidal properties and selectivity.

-

Stereochemistry: For phenoxypropionic acid derivatives, such as dichlorprop and mecoprop, the (R)-enantiomer is the biologically active form.

| Compound | Structure | Relative Herbicidal Activity |

| Phenoxyacetic Acid | C6H5OCH2COOH | Low |

| 4-Chlorophenoxyacetic Acid (4-CPA) | 4-Cl-C6H4OCH2COOH | Moderate |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Cl2-C6H3OCH2COOH | High |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | 2,4,5-Cl3-C6H2OCH2COOH | High |